3,4-Difluorophenylglyoxal hydrate
Overview
Description
3,4-Difluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H6F2O3. It is a derivative of phenylglyoxal, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its reactivity and is used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorophenylglyoxal hydrate typically involves the fluorination of phenylglyoxal. One common method is the direct fluorination of phenylglyoxal using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available fluorobenzene derivatives. The process includes steps such as nitration, reduction, and subsequent oxidation to introduce the glyoxal functional group. The final product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted phenylglyoxal derivatives.
Scientific Research Applications
3,4-Difluorophenylglyoxal hydrate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving glyoxal derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of enzyme inhibitors and other therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 3,4-Difluorophenylglyoxal hydrate involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the glyoxal group, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies to investigate enzyme interactions and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: The parent compound without fluorine substitution.
2,4-Difluorophenylglyoxal: A positional isomer with fluorine atoms at the 2 and 4 positions.
3,5-Difluorophenylglyoxal: Another isomer with fluorine atoms at the 3 and 5 positions.
Uniqueness
3,4-Difluorophenylglyoxal hydrate is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological interactions. The 3 and 4 positions on the benzene ring provide a distinct electronic environment, making this compound particularly useful in studies requiring precise control over reactivity and selectivity.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-oxoacetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRYIZGMQICGSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000729 | |
Record name | (3,4-Difluorophenyl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79784-34-2 | |
Record name | Benzeneacetaldehyde, 3,4-difluoro-alpha-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Difluorophenyl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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